molecular formula C54H74BCuF4N4-2 B3178996 Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate CAS No. 886061-48-9

Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate

Cat. No.: B3178996
CAS No.: 886061-48-9
M. Wt: 929.5 g/mol
InChI Key: WBXGCAUZACMRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate (CAS: 886061-48-9) is a copper(I) complex featuring two sterically bulky N-heterocyclic carbene (NHC) ligands and a tetrafluoroborate (BF₄⁻) counterion. Its molecular formula is C₅₄H₇₂BCuF₄N₄, with a molecular weight of 927.53 g/mol . The 2,6-diisopropylphenyl substituents on the NHC ligands provide significant steric protection to the copper center, enhancing stability and influencing reactivity in catalytic applications. This compound is notable for its use in organometallic catalysis, particularly in reactions requiring robust ligand frameworks to stabilize low-valent metal centers .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;copper(1+);tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C27H37N2.BF4.Cu/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5;/h2*9-21H,1-8H3;;/q3*-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXGCAUZACMRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1=C[CH-]C=C(C1=[N+]2[CH-][N+](=C3C(=C[CH-]C=C3C(C)C)C(C)C)C=C2)C(C)C.CC(C)C1=C[CH-]C=C(C1=[N+]2[CH-][N+](=C3C(=C[CH-]C=C3C(C)C)C(C)C)C=C2)C(C)C.[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H74BCuF4N4-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746226
Record name 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;copper(1+);tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

929.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886061-48-9
Record name 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;copper(1+);tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a copper(I) source, such as copper(I) chloride, in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) species . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include olefins, carbonyl compounds, and ethyl diazoacetate. The major products formed depend on the specific reaction but can include reduced olefins, aziridines, and methyleneated aldehydes .

Scientific Research Applications

Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate involves the coordination of the copper(I) center with the bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand. This coordination facilitates the transfer of carbenes and other reactive intermediates to substrates, enabling various organic transformations . The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Bis[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]copper(I) Tetrafluoroborate

  • Molecular Formula : C₄₂H₄₈BCuF₄N₄
  • Molecular Weight : 759.21 g/mol .
  • Key Differences: Ligand Substituents: The NHC ligands here feature 2,4,6-trimethylphenyl groups instead of 2,6-diisopropylphenyl groups. Applications: Used in cross-coupling reactions and as a precursor for luminescent materials. The smaller ligand size may allow for faster substrate binding in catalysis .

[6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I) Tetrafluoroborate

  • Molecular Formula: Not explicitly provided, but the structure includes a mixed ligand system (bipyridine and phosphine) .
  • Key Differences :
    • Ligand Type : Combines π-accepting bipyridine and σ-donating triphenylphosphine ligands, unlike the pure NHC system in the target compound.
    • Photophysical Properties : Exhibits a quantum yield of 0.12 in emission studies, attributed to ligand-to-metal charge transfer (LMCT) transitions. NHC-based complexes like the target compound often show higher quantum yields due to stronger σ-donation and rigid ligand frameworks .

(IPr)CuB(pin) [IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]

  • Key Differences :
    • Counterion and Coordination : Features a boron-based ligand (pin = 2,3-dimethyl-2,3-butanediolate) instead of BF₄⁻. This complex is used in diboration reactions, where the boron ligand participates directly in substrate activation.
    • Steric Effects : Both compounds share the same NHC ligand, but the target compound’s tetrafluoroborate counterion may offer better solubility in polar solvents compared to the boron-coordinated analog .

Structural and Electronic Comparisons

Ligand Steric and Electronic Effects

Compound Ligand Type Steric Bulk (Tolman Cone Angle) Electronic Donor Strength
Target Compound NHC (2,6-diisopropylphenyl) High (~210°) Strong σ-donor, weak π-acceptor
Trimethylphenyl NHC Analogue NHC (2,4,6-trimethylphenyl) Moderate (~180°) Moderate σ-donor
Phosphine-Bipyridine Complex Mixed (Ph₃P, bipyridine) Low Dual σ/π functionality
  • Impact on Catalysis : Bulky NHC ligands in the target compound stabilize copper(I) against oxidation but may slow substrate access. Smaller ligands (e.g., trimethylphenyl NHC) balance activity and stability .

Thermal and Chemical Stability

  • Thermogravimetric Analysis (TGA) : The target compound decomposes at ~300°C , outperforming phosphine-based complexes (decomposition at ~200°C ) due to robust NHC-metal bonding .
  • Solubility: The target compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in dichloromethane and THF, similar to other NHC-copper complexes .

Biological Activity

Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate is a copper complex that has garnered attention for its potential biological activities. This compound combines a copper(I) center with a bulky imidazolium ligand, which influences its chemical properties and biological interactions. The following sections detail its synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of copper(I) salts with the corresponding imidazolium ligands. The product can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy to confirm the structure and purity.

The biological activity of this copper complex is primarily attributed to its interaction with biomolecules. Research indicates that copper complexes generally exhibit a range of biological effects, including:

  • Antimicrobial Activity : Copper complexes have shown varying degrees of effectiveness against bacterial strains, including multidrug-resistant organisms. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage microbial cell membranes and DNA .
  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, preliminary studies indicated that this compound could induce significant growth inhibition in U937 cancer cells .
  • Antiproliferative Effects : The compound has been evaluated for its antiproliferative properties against various cancer cell lines. The cytotoxicity is often dose-dependent and may vary based on the specific cellular environment and conditions .

Research Findings

Recent studies have explored the biological activity of this compound in detail:

  • Antimicrobial Studies : Research has shown that coordination of copper ions enhances the antimicrobial properties of imidazolium ligands. For example, a study reported significant antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting the potential for clinical applications in treating resistant infections .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound could inhibit cell growth in both normal (Hs27) and cancer (U937) cell lines, with growth inhibition rates ranging from 40% to 45% at specific concentrations .

Data Table: Biological Activity Summary

Biological ActivityCell Line/OrganismEffectReference
AntimicrobialMRSASignificant inhibition
CytotoxicityU937 (cancer)40%-45% growth inhibition
AntiproliferativeHs27 (normal)Mild effect observed

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Properties : A comprehensive evaluation was conducted to assess the antimicrobial efficacy against various pathogens. The results indicated a strong correlation between ligand structure and antimicrobial potency, suggesting that modifications to the imidazolium ligand could enhance activity.
  • Cytotoxicity in Cancer Research : A series of experiments focused on the effects of this compound on different cancer cell lines revealed promising results in terms of selective toxicity towards malignant cells compared to normal cells.

Q & A

Q. What are the primary catalytic applications of this copper(I) NHC complex, and how are these reactions experimentally designed?

Methodological Answer: This complex is widely used in catalytic transformations, including:

  • Carboxylation of alkylboranes with CO₂ : The catalyst (1–5 mol%) is activated under inert conditions (Schlenk techniques) in toluene or THF. Alkylboranes react with CO₂ (1 atm) at 60–80°C for 12–24 hours, yielding carboxylic acids in >80% efficiency. Key intermediates, such as copper methoxide-alkylborane adducts, are isolated via crystallization for mechanistic validation .
  • CO₂ reduction to CO : Using a copper alkoxide precatalyst and pinB-Bpin as a stoichiometric reductant, reactions proceed at 25–50°C with turnover numbers (TON) up to 1000 per Cu and frequencies (TOF) of 100 h⁻¹. Reaction progress is monitored via gas chromatography or IR spectroscopy .
Reaction Type ConditionsYield/TOFKey Reference
Carboxylation60–80°C, CO₂ (1 atm), toluene>80% yield
CO₂ reduction25–50°C, pinB-BpinTON = 1000

Q. How is the complex synthesized and characterized structurally?

Methodological Answer: Synthesis : The complex is prepared by reacting 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) with copper(I) salts (e.g., CuCl) in anhydrous THF under nitrogen. The tetrafluoroborate counterion is introduced via metathesis with NaBF₄. The reaction mixture is stirred for 12–24 hours, followed by filtration and crystallization from dichloromethane/hexane . Characterization :

  • X-ray crystallography confirms the linear geometry at copper(I) and the π-backbonding between Cu and the carbene ligand. Bond lengths (Cu–C: ~1.85 Å) and angles are consistent with strong σ-donation from the NHC ligand .
  • NMR spectroscopy (¹H, ¹³C) identifies ligand proton environments and confirms the absence of free carbene.

Advanced Research Questions

Q. How do steric and electronic properties of the NHC ligand influence catalytic efficiency in CO₂ reduction?

Methodological Answer: The IPr ligand’s steric bulk (2,6-diisopropylphenyl groups) prevents undesired side reactions (e.g., dimerization) while maintaining electron-richness for stabilizing Cu(I) intermediates. Comparative studies with smaller ligands (e.g., ICy) show:

  • Steric effects : ICy-supported catalysts achieve room-temperature aldehyde diboration but exhibit lower thermal stability in CO₂ reduction due to reduced steric protection .
  • Electronic effects : The IPr ligand’s strong σ-donation enhances CO₂ activation by increasing electron density at Cu, as evidenced by DFT calculations and kinetic isotope effect (KIE) studies.
Ligand Reaction (TOF, h⁻¹)Stability at 50°CReference
IPr100>48 hours
ICy220<12 hours

Q. What contradictory data exist regarding the catalyst’s performance in carboxylation vs. CO₂ reduction, and how can these be resolved?

Methodological Answer: Contradictions arise in reported TON values for CO₂ reduction (100–1000) and carboxylation yields (60–95%). These discrepancies stem from:

  • Substrate scope : Electron-deficient alkenes in carboxylation show lower yields due to competitive side reactions (e.g., protodeboronation) .
  • Precatalyst activation : Use of [(IPr)Cu(OBpin)] as a precatalyst in CO₂ reduction improves TON by avoiding slow initiation phases observed with alkoxide precursors .
    Resolution : Systematic benchmarking under standardized conditions (e.g., 1 atm CO₂, 50°C, 0.5 mol% catalyst) is recommended.

Q. How are reaction intermediates in CO₂ reduction isolated and validated?

Methodological Answer: Key intermediates are trapped using low-temperature (-40°C) crystallization or chemical quenching:

  • [(IPr)Cu(Bpin)] : Synthesized by reacting [(IPr)CuCl] with NaBpin, characterized by ¹¹B NMR (δ = 25 ppm, quartet) and X-ray diffraction .
  • CO₂ insertion product : Isolated as [(IPr)Cu(CO₂Bpin)] via in situ IR (ν(CO) = 1680 cm⁻¹) and trapped with MeOH to yield methyl carbonate derivatives .

Q. What role does the tetrafluoroborate counterion play in stabilizing the complex?

Methodological Answer: The BF₄⁻ counterion:

  • Electrostatic stabilization : Weakly coordinates to Cu(I), preventing aggregation while maintaining solubility in polar aprotic solvents (e.g., THF, DCM).
  • Nucleophilicity modulation : Unlike smaller anions (e.g., Cl⁻), BF₄⁻ does not compete with substrates for Cu coordination, as shown by cyclic voltammetry (E₁/2 = -1.2 V vs. Fc⁺/Fc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate
Reactant of Route 2
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.